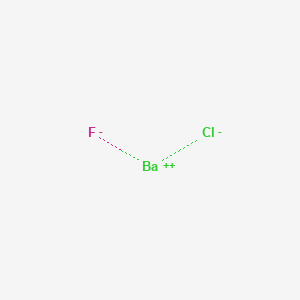

Barium chloride fluoride (BaClF)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Barium chloride fluoride is an inorganic chemical compound composed of barium, chlorine, and fluorine. Its chemical formula is BaClF. This compound naturally occurs as the mineral zhangpeishanite, which belongs to the matlockite group. One of the notable deposits where this mineral is found is Bayan Obo in China .

Métodos De Preparación

Barium chloride fluoride can be synthesized by precipitating barium chloride and ammonium fluoride in a solution . The reaction typically involves mixing aqueous solutions of barium chloride and ammonium fluoride under controlled conditions to form the desired compound. The resulting product is then filtered, washed, and dried to obtain pure barium chloride fluoride.

Análisis De Reacciones Químicas

Dissociation in Solution

BaClF exhibits limited solubility in water, but dissociates into ions when dissolved:

BaClF⇌Ba2++Cl−+F−

This partial dissociation underpins its reactivity in aqueous environments, enabling participation in ionic exchange reactions .

Precipitation Reactions

BaClF reacts with sulfate and carbonate salts to form insoluble barium compounds:

a. Reaction with sulfates

BaClF+Na2SO4→BaSO4↓+NaCl+NaF

The precipitation of barium sulfate (BaSO₄) is driven by the low solubility product (Ksp) of BaSO₄ .

b. Reaction with carbonates

BaClF+K2CO3→BaCO3↓+2KCl+KF

Barium carbonate (BaCO₃) forms as a white precipitate, typical of barium salts reacting with carbonate ions.

Comparative Reactivity with Related Halides

The table below contrasts BaClF’s reactivity with other barium halides:

| Compound | Formula | Solubility (g/100 mL H₂O) | Key Reactivity Differences |

|---|---|---|---|

| Barium Chloride | BaCl₂ | 35.8 (20°C) | High solubility; rapid ion exchange in solution. |

| Barium Fluoride | BaF₂ | 0.16 (20°C) | Low solubility; inert in most aqueous reactions. |

| Barium Chloride Fluoride | BaClF | ~0.05 (20°C) | Intermediate reactivity; forms mixed precipitates. |

Structural Influence on Reactivity

BaClF’s tetragonal crystal structure (a distortion of BaF₂’s cubic lattice) impacts its dissolution kinetics and ion mobility. The close-packed Cl⁻ and F⁻ layers hinder rapid dissociation, contributing to its low solubility and moderated reactivity compared to BaCl₂ .

Thermal Decomposition

At elevated temperatures (>900°C), BaClF decomposes into barium fluoride and chlorine gas:

2BaClF→2BaF2+Cl2↑

This reaction is relevant in high-temperature industrial processes.

Aplicaciones Científicas De Investigación

Synthesis of Other Compounds

Barium chloride fluoride serves as a precursor in the synthesis of other barium compounds. Its ability to participate in various chemical reactions allows for the production of more complex materials.

Optical Materials

Recent studies have highlighted the use of barium chloride fluoride in the development of optical materials, particularly in heterostructures involving perovskite compounds. For example, BaClF/CsPbBr3 heterostructures have shown enhanced brightness and stability for cyan-emitting applications, making them suitable for advanced photonic devices .

Biological and Medical Research

While not extensively utilized in biological applications, barium chloride fluoride has been explored for its potential effects on biological systems. Research indicates that it may interact with cellular processes, although further studies are necessary to fully understand its implications in medical science.

Ceramics and Glass Production

Barium chloride fluoride is employed in the ceramics industry due to its ability to modify the properties of glass and ceramic materials. It enhances thermal stability and mechanical strength, making it valuable for high-performance applications .

Energy Transfer Studies

Research has demonstrated that barium chloride fluoride can facilitate efficient resonance energy transfer between doped ions such as cerium (Ce³⁺) and terbium (Tb³⁺). This property is particularly useful in developing phosphors for lighting and display technologies .

Case Study 1: Optical Properties

A study conducted on barium chloride fluoride's electronic structure revealed that it possesses unique optical properties that make it suitable for use in advanced photonic applications. The separation of halogen-derived valence bands indicates potential for tailored optical responses .

Case Study 2: Energy Transfer Efficiency

In a detailed investigation into energy transfer mechanisms involving barium chloride fluoride, researchers found that the compound effectively facilitates energy transfer between doped ions. This characteristic enhances luminescent efficiency, which is critical for developing new lighting technologies .

Mecanismo De Acción

The mechanism by which barium chloride fluoride exerts its effects involves the interaction of its constituent ions (barium, chloride, and fluoride) with other chemical species. The barium ion can interact with various anions, while the chloride and fluoride ions can participate in substitution and complexation reactions. These interactions can lead to the formation of new compounds and materials with distinct properties .

Comparación Con Compuestos Similares

Barium chloride fluoride can be compared with other similar compounds, such as:

Barium Fluoride (BaF2): Barium fluoride is another barium compound that shares some similarities with barium chloride fluoride. Both compounds have applications in the production of ceramics and glass.

Barium Chloride (BaCl2): Barium chloride is a simpler compound that contains only barium and chlorine.

Actividad Biológica

Barium chloride fluoride (BaClF) is an inorganic compound that combines barium, chlorine, and fluorine. Its unique chemical properties and potential biological activities have garnered attention in various scientific fields. This article aims to provide a comprehensive overview of the biological activity of BaClF, focusing on its synthesis, biological effects, toxicity, and potential applications.

Barium chloride fluoride forms white crystals and has a tetragonal crystal structure. It is poorly soluble in water, which influences its biological interactions. The synthesis of BaClF can be achieved by precipitating barium chloride with ammonium fluoride in solution .

Biological Activity

1. Toxicological Profile

The biological activity of BaClF is closely linked to its toxicity profile, particularly due to the presence of barium and fluoride ions. Barium compounds are known to exhibit acute toxicity, with lethal doses reported between 0.2 to 0.5 g for humans . Chronic exposure to barium can lead to various health issues, including hypertension and potential cardiovascular problems at lower concentrations .

Fluoride, while beneficial for dental health at low doses, can also be toxic at higher levels, leading to conditions such as dental and skeletal fluorosis . The combination of these two elements in BaClF raises concerns regarding their synergistic effects on biological systems.

2. Mechanisms of Action

Barium ions (Ba²⁺) can interfere with calcium ion (Ca²⁺) signaling pathways due to their similar charge and size. This interference can disrupt normal physiological functions, including muscle contraction and neurotransmission . Additionally, fluoride ions may inhibit certain enzymes critical for cellular metabolism, contributing to cellular toxicity .

Case Studies and Research Findings

1. In Vitro Studies

Research has demonstrated that barium compounds can affect various cell types. For instance, studies have shown that barium exposure can lead to increased intracellular calcium levels, which may result in cellular apoptosis or necrosis under certain conditions .

2. In Vivo Studies

Animal studies have indicated that exposure to barium chloride can lead to detrimental effects on organ systems, particularly the cardiovascular system. For example, a study noted that chronic exposure resulted in elevated blood pressure in animal models . Furthermore, the potential carcinogenic effects of barium have been explored, with some studies suggesting an increased risk of benign tumors following prolonged exposure .

Comparative Toxicity Table

| Compound | Lethal Dose (g) | Acute Toxicity Effects | Chronic Toxicity Effects |

|---|---|---|---|

| Barium Chloride | 0.2 - 0.5 | Nausea, vomiting, abdominal pain | Hypertension, cardiovascular issues |

| Fluoride | 5 (children) | Nausea, vomiting | Dental/skeletal fluorosis |

| Barium Chloride Fluoride (BaClF) | TBD | TBD | TBD |

Applications and Future Research Directions

Despite its toxicity concerns, BaClF’s unique properties may offer applications in fields such as materials science and biomedicine. Research into the incorporation of barium ions into biomaterials suggests potential benefits for enhancing mechanical properties and biocompatibility when combined with polymers like alginate or hyaluronic acid .

Future studies should focus on:

- Mechanistic Studies : Understanding how Ba²⁺ interacts at the molecular level with biological systems.

- Biocompatibility Assessments : Evaluating the safety of BaClF in biomedical applications.

- Therapeutic Potential : Investigating whether controlled doses could harness beneficial effects while mitigating toxicity.

Propiedades

Número CAS |

13718-55-3 |

|---|---|

Fórmula molecular |

BaClF |

Peso molecular |

191.78 g/mol |

Nombre IUPAC |

barium(2+);chloride;fluoride |

InChI |

InChI=1S/Ba.ClH.FH/h;2*1H/q+2;;/p-2 |

Clave InChI |

RBRFDGCVTRKUEW-UHFFFAOYSA-L |

SMILES |

[F-].[Cl-].[Ba+2] |

SMILES canónico |

[F-].[Cl-].[Ba+2] |

Key on ui other cas no. |

13718-55-3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.